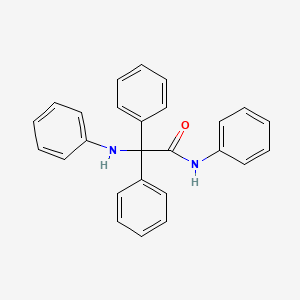
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide, also known as EPM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EPM belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide is not fully understood. However, it has been proposed that N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide reduces inflammation and pain. N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide is its wide range of biological activities, which makes it a promising candidate for various therapeutic applications. Another advantage is its relatively low toxicity, which makes it a safer alternative to other drugs with similar biological activities. However, one limitation of N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide. One direction is to evaluate its safety and efficacy in clinical trials for various therapeutic applications, such as cancer therapy and neurological disorders. Another direction is to investigate its potential as a drug delivery system for other drugs with low solubility. Furthermore, the development of novel derivatives of N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide with improved biological activities and pharmacokinetic properties is an area of active research.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Furthermore, N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide has been found to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-16-8-6-5-7-14(16)18-17(19)13-9-10-15(20-3)12(2)11-13/h5-11H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXFSDOVKUKRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4722939.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one](/img/structure/B4722947.png)

![N-(3-methylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4722956.png)
![3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4722962.png)
![1-(4-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4722979.png)


![methyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4722995.png)
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4722997.png)
![3-chloro-N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4723004.png)
![N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4723018.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B4723025.png)
